2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide
Description
Properties
IUPAC Name |
2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-15(9-10-4-5-10)13(16)11(8-14)7-12-3-2-6-17-12/h2-3,6-7,10H,4-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEHBEHUHOAFXJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide, also known by its common name (Z)-2-Cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anti-inflammatory and anticancer properties.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₄N₂O₂
- Molecular Weight : 230.26 g/mol
- CAS Number : 1798424-09-5
The compound features a cyano group and a furan ring, which are critical for its biological activity. The presence of the cyclopropylmethyl group is also notable, as it may influence the interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the furan ring and the introduction of the cyano and cyclopropylmethyl groups. Specific synthetic routes may vary based on the desired purity and yield.
Anti-inflammatory Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, research on related compounds shows that they can modulate cytokine production and reduce inflammation in various models.
-
In Vitro Studies :
- Compounds structurally related to this compound have been shown to decrease the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures at non-cytotoxic concentrations .
- The modulation of nitric oxide production was also observed, indicating a potential mechanism for reducing inflammation.
- In Vivo Studies :
Anticancer Activity
The compound's potential anticancer activity is suggested by its structural analogs that have shown efficacy against various cancer cell lines.
- Mechanism of Action :
Case Studies
A comparative analysis of related compounds offers insights into the biological activity of this compound:
| Compound Name | CAS Number | Biological Activity | Reference |
|---|---|---|---|
| JMPR-01 | N/A | Anti-inflammatory | |
| Novobiocin | N/A | Anticancer |
These studies underline the importance of structure in determining biological activity, highlighting how modifications can enhance or diminish effects.
Comparison with Similar Compounds
Key Compounds for Comparison :
ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide): Substituents: 4-hydroxyphenyl (amide N), 4-methoxyphenyl (β-position). Inhibition Efficiency: 84.5% at 20×10⁻⁵ M in nitric acid . Adsorption: Follows Langmuir isotherm, mixed-type inhibition.
ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide): Substituents: 4-hydroxyphenyl (amide N), phenyl (β-position). Inhibition Efficiency: 86.1% under identical conditions . Electronic Properties: Reduced electron donation compared to ACR-2’s methoxy group.
(2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide: Substituents: 3-ethoxyphenyl (amide N), nitro-substituted furan (β-position). Molecular Weight: 417.41 g/mol .
2-cyano-N-(3-{[(furan-2-yl)methyl]sulfamoyl}phenyl)-3-phenylprop-2-enamide: Substituents: Sulfamoylphenyl (amide N), phenyl (β-position), furan-2-ylmethyl (side chain).
Target Compound Analysis :
- Substituents : Cyclopropylmethyl (amide N), furan-2-yl (β-position).
- Predicted Molecular Weight : ~275–300 g/mol (estimated based on C₁₄H₁₅N₂O₂).
- Key Differentiators: The cyclopropylmethyl group imposes steric hindrance, which may reduce adsorption efficiency compared to smaller N-substituents (e.g., methyl or hydroxyphenyl in ACR-2/3) .
Molecular Weight and Solubility Trends
Functional Performance in Corrosion Inhibition
- ACR-2/3 : Achieve >84% efficiency via adsorption on copper, attributed to electron-rich aryl groups and amide bonding .
- Target Compound : Furan-2-yl’s electron donation may mimic ACR-3’s phenyl group, but steric effects from cyclopropylmethyl could lower efficiency. Theoretical modeling (e.g., DFT/Monte Carlo simulations) would be required to confirm .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-cyano-N-(cyclopropylmethyl)-3-(furan-2-yl)-N-methylprop-2-enamide, and what are the critical reaction parameters?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Step 1 : Substitution reactions under alkaline conditions to introduce the furan-2-yl group (e.g., using furan-2-carbaldehyde as a starting material).
- Step 2 : Condensation with cyanoacetic acid derivatives under catalytic conditions (e.g., using DCC or EDC as coupling agents).
- Step 3 : N-methylation and cyclopropane ring introduction via alkylation or nucleophilic substitution .
- Critical Parameters : Solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C for condensation), and stoichiometric ratios of reagents (e.g., 1:1.2 for amine:acryloyl chloride) to minimize side products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR : and NMR to confirm the presence of the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and furan ring (δ ~6.5–7.5 ppm for aromatic protons).
- HRMS : To verify molecular weight (exact mass: ~284.13 g/mol) and fragmentation patterns.
- X-ray Crystallography : For resolving stereochemistry and bond angles, particularly the (E)-configuration of the acrylamide group .
- Validation : Cross-referencing with computational models (e.g., DFT calculations for NMR chemical shifts) ensures accuracy .
Q. What preliminary biological assays are recommended to screen this compound for activity?
- Assays :
- Enzyme Inhibition : Test against proteases (e.g., Dengue NS2B/NS3) using fluorogenic substrates, given structural similarities to known protease inhibitors .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish safety profiles.
- Binding Affinity : Surface plasmon resonance (SPR) to measure interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of the compound during scale-up?
- Optimization Strategies :
- Solvent Screening : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce toxicity.
- Catalyst Selection : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates.
- Purification : Gradient elution in flash chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures .
- Yield Improvement : Adjusting stoichiometry (e.g., 10% excess of furan-2-carbaldehyde) and reaction time (12–24 hours) reduces unreacted starting material .
Q. How do structural modifications (e.g., substituents on the furan ring) affect biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups : Adding chloro or nitro groups to the furan ring enhances protease inhibition (e.g., 3-chlorophenyl substitution increases IC by ~2-fold) .
- Steric Effects : Bulkier substituents (e.g., cyclopropylmethyl) improve metabolic stability but may reduce binding affinity due to steric hindrance .
Q. How can computational methods resolve contradictions in spectral data or activity results?
- Approaches :
- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., Zika NS2B/NS3 protease) and validate against experimental IC values .
- MD Simulations : Analyze conformational stability of the acrylamide group in aqueous solutions (GROMACS, AMBER).
- QSAR Models : Correlate electronic properties (HOMO-LUMO gaps) with bioactivity to identify key pharmacophores .
Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?
- Troubleshooting :
- Metabolic Stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to identify rapid degradation pathways.
- Formulation Adjustments : Use liposomal encapsulation or PEGylation to enhance bioavailability.
- Pharmacokinetic Profiling : Measure plasma half-life (t) and AUC in rodent models to refine dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
